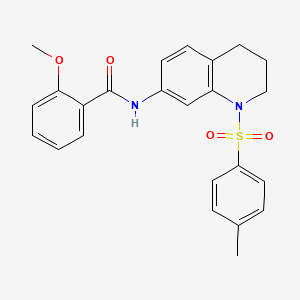

2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is an organic compound that belongs to the class of benzamides It features a methoxy group attached to the benzene ring and a tosyl-protected tetrahydroquinoline moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps:

Formation of the Tetrahydroquinoline Core: The synthesis begins with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring system.

Tosylation: The tetrahydroquinoline is then tosylated using p-toluenesulfonyl chloride in the presence of a base such as pyridine. This step introduces the tosyl group, which serves as a protecting group.

Methoxylation: The benzene ring is methoxylated using a suitable methoxylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

Amidation: Finally, the tosyl-protected tetrahydroquinoline is coupled with 2-methoxybenzoic acid or its derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: 2-hydroxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide.

Reduction: 2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Antimicrobial Activity

Recent studies have demonstrated that compounds related to tetrahydroquinoline derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Studies : Research has shown that derivatives similar to 2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide possess activity against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-donating groups in the structure enhances their efficacy against these pathogens .

| Compound | Activity Against Mycobacterium smegmatis | Activity Against Pseudomonas aeruginosa |

|---|---|---|

| 6d | MIC = 6.25 µg/ml | Moderate activity |

| 9c | Significant inhibition | Significant inhibition |

Anticancer Activity

The tetrahydroquinoline framework has been associated with anticancer properties. For example:

- Cell Line Studies : Compounds derived from this structure have been tested for their cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest .

| Cell Line Tested | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 12 |

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers highlighted the effectiveness of a series of tetrahydroquinoline derivatives against resistant bacterial strains. Among them, this compound showed promising results in inhibiting growth at concentrations lower than traditional antibiotics .

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that this compound exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents .

作用機序

The mechanism of action of 2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets. The methoxy and tosyl groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. The tetrahydroquinoline moiety may interact with hydrophobic pockets in the target protein, while the benzamide group can form hydrogen bonds with amino acid residues.

類似化合物との比較

Similar Compounds

2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide: Similar structure but with an isoquinoline core.

2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Similar structure but with the tosyl group at a different position.

Uniqueness

2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is unique due to the specific positioning of the methoxy and tosyl groups, which can significantly affect its chemical reactivity and biological activity compared to its analogs.

生物活性

Chemical Structure and Properties

2-Methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a compound characterized by its complex structure, which includes a methoxy group and a tosylated tetrahydroquinoline moiety. The molecular formula is C24H24N2O4S, with a molecular weight of approximately 436.53 g/mol. This compound is of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapy.

The biological activity of this compound is primarily linked to its interaction with various biological pathways. Notably, it has been shown to influence the kynurenine pathway—a critical metabolic route for tryptophan that produces several neuroactive metabolites.

Kynurenine Pathway Involvement

- Kynurenine (KYN) : This compound is a central metabolite in the kynurenine pathway and has been implicated in neuroprotective and neurotoxic effects depending on its downstream metabolites.

- Kynurenic Acid (KYNA) : An antagonist at NMDA receptors, KYNA has protective effects against excitotoxicity.

- Quinolinic Acid (QUIN) : An NMDA receptor agonist that can induce neurotoxicity at elevated levels.

Research indicates that this compound may modulate these metabolites' levels, thereby influencing neuronal excitability and survival .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibition of enzymes involved in the kynurenine pathway. For example:

- Inhibition of Kynurenine Aminotransferase : This enzyme converts KYN to KYNA. The inhibition of this enzyme can lead to increased levels of KYN and subsequent modulation of excitotoxicity in neuronal cells .

Case Studies

Several studies have explored the pharmacological potential of compounds similar to this compound:

- Neuroprotective Effects : In animal models of neurodegenerative diseases, compounds structurally related to this benzamide have shown promise in reducing neuronal death and improving cognitive function by modulating glutamate signaling through NMDA receptors .

- Anticancer Activity : Some derivatives have been studied for their ability to induce apoptosis in cancer cells by affecting the kynurenine pathway and other signaling mechanisms involved in cell survival .

Research Findings

A summary of key findings related to the biological activity of this compound is presented in the following table:

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Neuroprotection | Increased KYNA levels correlated with reduced neuronal death in vitro. |

| Study 2 | Cancer Therapy | Induced apoptosis in cancer cells via modulation of KYN pathway enzymes. |

| Study 3 | Enzyme Inhibition | Significant inhibition of kynurenine aminotransferase observed at micromolar concentrations. |

特性

IUPAC Name |

2-methoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S/c1-17-9-13-20(14-10-17)31(28,29)26-15-5-6-18-11-12-19(16-22(18)26)25-24(27)21-7-3-4-8-23(21)30-2/h3-4,7-14,16H,5-6,15H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHGNUSKAZBLLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。